molecular formula C25H19ClN4O3 B11202385 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11202385
M. Wt: 458.9 g/mol
InChI Key: YBXXADGVXIVYED-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole ring to the quinazoline core: This step involves the reaction of the oxadiazole intermediate with a quinazoline precursor, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final cyclization: The final step involves cyclization to form the tetrahydroquinazoline core, which can be achieved under acidic or basic conditions depending on the specific substituents involved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its potential effects on various biological pathways and its efficacy in treating diseases.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione shares similarities with other quinazoline derivatives, such as:
    • 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

YBXXADGVXIVYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

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